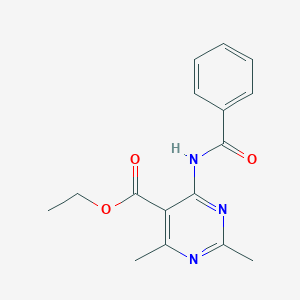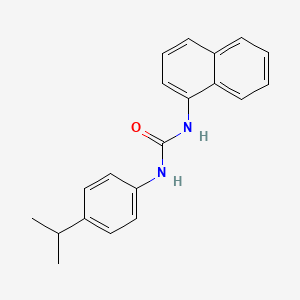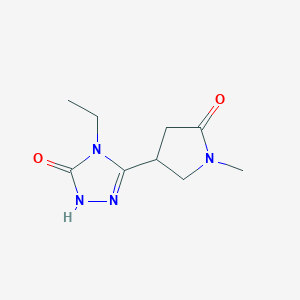![molecular formula C17H17F4NO3 B3846892 2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate](/img/structure/B3846892.png)
2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate
Overview
Description
2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFPB and is synthesized through a specific method.
Scientific Research Applications
TFPB has several potential applications in scientific research. It has been used as a crosslinker in the preparation of hydrogels for drug delivery systems. It has also been used in the synthesis of polymers for various applications, including coatings, adhesives, and composites. TFPB has also been studied for its potential as a fluorescent probe for detecting DNA damage.
Mechanism of Action
The mechanism of action of TFPB is not fully understood, but it is believed to involve the formation of covalent bonds with other molecules. TFPB contains a reactive carbonyl group that can react with nucleophiles, such as amino acids and DNA bases. This reaction can lead to the formation of crosslinks between molecules, which can alter their properties and function.
Biochemical and Physiological Effects:
TFPB has been shown to have several biochemical and physiological effects. It has been found to be cytotoxic to cancer cells and has been studied for its potential as an anticancer agent. TFPB has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. Additionally, TFPB has been shown to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of TFPB is its ability to crosslink molecules, which can be useful in the preparation of hydrogels and polymers. TFPB is also relatively easy to synthesize and purify. However, TFPB can be cytotoxic to cells, which can limit its use in certain experiments. Additionally, the mechanism of action of TFPB is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research related to TFPB. One area of interest is the development of TFPB-based hydrogels for drug delivery systems. TFPB could also be used as a crosslinker for the preparation of biomaterials with specific properties. Additionally, further research is needed to fully understand the mechanism of action of TFPB and its potential as an anticancer agent and anti-inflammatory agent.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of TFPB involves a multi-step process, and it has several potential applications in scientific research. TFPB has been shown to have several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research related to TFPB, including the development of TFPB-based hydrogels for drug delivery systems and further research to fully understand its mechanism of action.
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-[bis(prop-2-enyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4NO3/c1-3-9-22(10-4-2)14(23)12-7-5-6-8-13(12)15(24)25-11-17(20,21)16(18)19/h3-8,16H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLXMZSRBRKLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=CC=C1C(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3846810.png)
![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3846813.png)

![[6-methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]methyl phenylcarbamate](/img/structure/B3846828.png)
![ethyl 4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B3846840.png)


![2-{[6-(isopropylthio)hexyl]oxy}naphthalene](/img/structure/B3846856.png)
![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![1-[5-(4-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846870.png)
![phenyl[2-(4-pyridinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B3846876.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B3846881.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,6-dimethoxy-4-pyrimidinyl)amino]-4-oxobutanoate](/img/structure/B3846887.png)
